(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid
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Overview
Description
(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid is a boronic acid derivative featuring an imidazole ringThe presence of the boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, making it a valuable building block in organic synthesis .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities . For instance, some imidazole derivatives inhibit quorum sensing, a cell-to-cell signaling mechanism used by bacterial populations to control the production of virulence traits and antibiotic resistance mechanisms .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, which suggests that they can induce various molecular and cellular changes .
Action Environment
It’s known that the compound should be stored in a refrigerated environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, which can be achieved using various boron reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound undergoes Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Reducing Agents: Such as sodium borohydride, used for reduction reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized or Reduced Imidazole Derivatives: Depending on the specific reaction conditions.
Scientific Research Applications
(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- (4-(1H-Imidazol-1-yl)phenyl)boronic acid
- (4-(1-Methyl-1H-imidazol-2-yl)phenyl)methanol
- (4-(1-Methyl-1H-imidazol-2-yl)phenyl)amine
Comparison:
- (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid is unique due to the presence of both the boronic acid group and the methyl-substituted imidazole ring. This combination enhances its reactivity and versatility in various chemical reactions.
- (4-(1H-Imidazol-1-yl)phenyl)boronic acid lacks the methyl group, which may affect its steric and electronic properties.
- (4-(1-Methyl-1H-imidazol-2-yl)phenyl)methanol and (4-(1-Methyl-1H-imidazol-2-yl)phenyl)amine differ in the functional groups attached to the phenyl ring, influencing their reactivity and potential applications .
Properties
IUPAC Name |
[4-(1-methylimidazol-2-yl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O2/c1-13-7-6-12-10(13)8-2-4-9(5-3-8)11(14)15/h2-7,14-15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYZCKFKLYMRCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NC=CN2C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672161 |
Source
|
Record name | [4-(1-Methyl-1H-imidazol-2-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310383-27-7 |
Source
|
Record name | [4-(1-Methyl-1H-imidazol-2-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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